4-Hydroxycyclophosphamide
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Overview
Description
4-Hydroxycyclophosphamide is a significant compound in the class of oxazaphosphorine compounds. It is the main active metabolite of cyclophosphamide and mafosfamide, which are widely used in chemotherapy . This compound is crucial due to its role in the metabolic pathway of cyclophosphamide, a prodrug used to treat various cancers and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycyclophosphamide involves the hydroxylation of cyclophosphamide. This process can be catalyzed by enzymes such as cytochrome P450 in the liver . An alternative method involves the use of unspecific peroxygenases from fungi like Marasmius rotula, which can hydroxylate cyclophosphamide efficiently .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydroxylation of cyclophosphamide using cytochrome P450 enzymes. This method is preferred due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclophosphamide undergoes several types of reactions, including:
Oxidation: It can be oxidized to form 4-ketocyclophosphamide.
Hydrolysis: It can be hydrolyzed to form phosphoramide mustard and acrolein, both of which are cytotoxic.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used in the presence of peroxygenases.
Hydrolysis: This reaction occurs under physiological conditions within cells.
Major Products:
Phosphoramide mustard: A cytotoxic compound that alkylates DNA.
Scientific Research Applications
4-Hydroxycyclophosphamide has numerous applications in scientific research:
Mechanism of Action
4-Hydroxycyclophosphamide exerts its effects through several mechanisms:
DNA Alkylation: It is converted to phosphoramide mustard, which alkylates DNA, leading to cell death.
Apoptosis Induction: The compound induces apoptosis through the formation of hydroxypropanal, which amplifies the cytotoxic effects.
Metabolic Pathways: It is metabolized to aldophosphamide, which is further converted to cytotoxic metabolites.
Comparison with Similar Compounds
4-Hydroxycyclophosphamide is unique due to its specific role as an active metabolite of cyclophosphamide. Similar compounds include:
Cyclophosphamide: The parent compound that is metabolized to this compound.
Mafosfamide: Another oxazaphosphorine compound that is metabolized similarly.
Phosphoramide Mustard: A direct cytotoxic metabolite formed from this compound.
This compound stands out due to its specific role in the metabolic activation of cyclophosphamide, making it a critical compound in chemotherapy research and application.
Properties
CAS No. |
61903-30-8 |
---|---|
Molecular Formula |
C7H15Cl2N2O3P |
Molecular Weight |
277.08 g/mol |
IUPAC Name |
(2R,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1 |
InChI Key |
RANONBLIHMVXAJ-NZFNHWASSA-N |
SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Isomeric SMILES |
C1CO[P@](=O)(N[C@H]1O)N(CCCl)CCCl |
Canonical SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Appearance |
Low Melting Off-White to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide |
Origin of Product |
United States |
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